2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) represents a complex arrangement of functional groups strategically positioned on a phenylene backbone. The compound's systematic name, [4-(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)phenyl] trifluoromethanesulfonate, provides insight into its structural organization, revealing the presence of two trimethylsilyl substituents at the 2,5-positions and two trifluoromethanesulfonate groups at the 1,4-positions of the phenylene ring. This specific substitution pattern creates a highly symmetrical molecule with distinctive electronic and steric properties.
The chemical structure can be represented by the simplified molecular input line entry system notation: CSi(C)C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)Si(C)C)OS(=O)(=O)C(F)(F)F, which clearly delineates the connectivity between the various functional groups. The trimethylsilyl groups, each containing three methyl substituents bonded to silicon atoms, provide significant steric bulk and electronic effects that influence the overall molecular behavior. These silyl groups are directly attached to the aromatic ring system, creating a substitution pattern that affects both the electronic distribution and the conformational flexibility of the molecule.
The trifluoromethanesulfonate groups, commonly referred to as triflate groups in chemical literature, serve as excellent leaving groups due to their electron-withdrawing nature. Each triflate group consists of a sulfur atom bonded to three oxygen atoms and a trifluoromethyl group, creating a highly electronegative environment. The positioning of these groups at the 1,4-positions of the phenylene ring establishes a para-disubstitution pattern that maintains molecular symmetry while providing reactive sites for potential chemical transformations.
The bonding patterns within this molecule exhibit characteristics typical of organosilicon and organosulfur chemistry. The silicon-carbon bonds connecting the trimethylsilyl groups to the aromatic ring demonstrate the strength and stability of silicon-carbon bonds in organic frameworks. The sulfur-oxygen bonds within the trifluoromethanesulfonate groups exhibit partial double bond character due to d-orbital participation, contributing to the stability and leaving group ability of these functionalities. The aromatic ring system maintains its characteristic delocalized pi-electron system, although the electron-withdrawing nature of the substituents significantly affects the electron density distribution throughout the molecule.
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) reveals important structural details about its solid-state organization and conformational preferences. The compound exists as a solid at room temperature, with a melting point ranging from 105.0 to 109.0 degrees Celsius, indicating relatively strong intermolecular forces that stabilize the crystal lattice. The physical appearance of the compound is described as white to light yellow powder to crystal, suggesting a well-ordered crystalline structure under appropriate conditions.
Recent crystallographic studies of related bis(trifluoromethanesulfonate) compounds have provided valuable insights into the packing arrangements and intermolecular interactions that govern solid-state behavior. These investigations reveal that compounds containing multiple trifluoromethanesulfonate groups tend to form crystals with complex twinning patterns, often exhibiting two-component non-merohedral twinning behavior. The presence of multiple fluorine atoms and oxygen atoms in the trifluoromethanesulfonate groups creates opportunities for non-classical hydrogen bonding interactions and halogen-halogen contacts that influence crystal packing.
The conformational flexibility of the trimethylsilyl groups attached to the aromatic ring system plays a crucial role in determining the overall molecular geometry in the solid state. These bulky substituents can adopt various rotational conformations around the silicon-carbon bonds, potentially leading to conformational polymorphism or disorder in the crystal structure. The steric interactions between neighboring trimethylsilyl groups and trifluoromethanesulfonate groups must be minimized to achieve stable crystal packing arrangements.
Molecular electrostatic potential calculations performed on related bis(triflate) compounds demonstrate that the trifluoromethanesulfonate oxygen atoms carry significant negative charge, while the central methylene or phenylene carbons exhibit positive charge. This charge distribution pattern suggests that intermolecular interactions in the crystal lattice are dominated by electrostatic attractions between positively charged regions and negatively charged sulfonate oxygens. The trifluoromethyl groups, with their lower carbon-fluorine bond polarization, tend to form separate fluorous domains within the crystal structure.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
The spectroscopic characterization of 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) employs multiple analytical techniques to confirm structural identity and assess purity. Gas chromatography analysis consistently demonstrates purity levels exceeding 98.0 percent, indicating high chemical purity and structural integrity of synthesized samples. This analytical approach provides quantitative assessment of compound purity while simultaneously confirming the absence of significant impurities or decomposition products.
Nuclear magnetic resonance spectroscopy serves as a fundamental tool for structural elucidation of this compound, providing detailed information about the chemical environment of individual atoms within the molecular framework. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the trimethylsilyl groups, which typically appear as sharp singlets due to the equivalence of the nine methyl protons in each trimethylsilyl unit. The aromatic protons of the phenylene ring exhibit chemical shifts influenced by the electron-withdrawing effects of the trifluoromethanesulfonate substituents, typically appearing in the aromatic region of the spectrum.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule and confirming the substitution pattern on the aromatic ring. The trimethylsilyl carbon atoms appear as characteristic signals influenced by silicon coupling, while the trifluoromethyl carbons exhibit distinctive chemical shifts due to the strong electron-withdrawing effects of the fluorine atoms. The aromatic carbon signals reflect the electron-deficient nature of the ring system resulting from the presence of multiple electron-withdrawing substituents.
Fourier transform infrared spectroscopy offers valuable information about the functional groups present in the molecule. The spectrum typically exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations of the trimethylsilyl groups in the 2800-3000 wavenumbers region. The trifluoromethanesulfonate groups contribute distinctive sulfur-oxygen stretching vibrations, typically appearing in the 1000-1400 wavenumbers range. The presence of multiple carbon-fluorine bonds results in strong absorption bands in the fingerprint region below 1500 wavenumbers.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been employed for related compounds, demonstrating the ability to observe molecular ion peaks and characteristic fragmentation patterns. The molecular ion peak at mass-to-charge ratio 518 confirms the expected molecular weight, while fragmentation patterns reveal the loss of trimethylsilyl groups and trifluoromethanesulfonate fragments under ionization conditions.
Properties
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F6O6S2Si2/c1-29(2,3)11-7-10(26-28(23,24)14(18,19)20)12(30(4,5)6)8-9(11)25-27(21,22)13(15,16)17/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSLFYMKJPECFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6O6S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613676-07-6 | |
| Record name | 2,5-Bis(trimethylsilyl)-1,4-phenylene Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Physicochemical Properties and Structural Characterization
Molecular Composition
The compound’s molecular formula is C₁₄H₂₀F₆O₆S₂Si₂ , with a molecular weight of 518.6 g/mol . Its structure features two trimethylsilyl (TMS) groups at the 2- and 5-positions of a benzene ring, with trifluoromethanesulfonate (triflate) groups occupying the 1- and 4-positions (Figure 1). The presence of electron-withdrawing triflate groups and electron-donating TMS substituents creates a polarized aromatic system, enabling selective reactivity in cycloaddition reactions.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Weight | 518.6 g/mol |
| Purity (Commercial) | >98.0% (GC) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 12 |
| Rotatable Bonds | 6 |
| CAS Number | 613676-07-6 |
Role in Aryne Generation and Cycloadditions
Mechanism of Aryne Precursor Activation
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) serves as a bisaryne precursor, releasing two aryne intermediates upon fluoride-induced desilylation and triflate elimination. The reaction proceeds via:
- Desilylation : CsF cleaves the TMS groups, generating a reactive diradical intermediate.
- Triflate Elimination : Concurrent expulsion of trifluoromethanesulfonate anions yields a transient 1,4-didehydrobenzene (aryne) species.
This bisaryne can participate in sequential [4+2] cycloadditions with dienophiles like cyclopentadienones, forming polycyclic PAHs (Scheme 1).
Synthetic Applications and Optimized Protocols
General Procedure for PAH Synthesis
- Reagents :
- Bisaryne precursor: 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) (1 equiv).
- Dienophile: Cyclopentadienone (1.1 equiv).
- Activator: Anhydrous CsF (1.2 equiv).
- Conditions :
- Solvent: MeCN–CH₂Cl₂ (2:1).
- Temperature: 50°C under argon.
- Duration: 12 hours.
- Workup :
- Solvent evaporation followed by silica gel chromatography (hexanes–CH₂Cl₂).
Table 2: Representative reaction yields
| Product | Yield (%) |
|---|---|
| 5,6,7,8-Tetraphenylnaphthalen-2-yl triflate | 60 |
| Pyrene-fused triflate derivative | 40 |
Analytical and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- EI-MS : Molecular ion peak at m/z 652.3 (70% abundance).
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alkoxides, and thiolates.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted phenylene derivatives, while reduction reactions can produce silyl-protected phenylene compounds .
Scientific Research Applications
Catalysis
One of the primary applications of TMS-Ph-Tf2 is as a Lewis acid catalyst in organic transformations. The triflate groups can activate various organic molecules, making them more prone to nucleophilic attacks, which is crucial in numerous chemical reactions such as:
- Friedel-Crafts Acylation : TMS-Ph-Tf2 can facilitate the acylation of aromatic compounds by activating acyl chlorides or anhydrides.
- Nucleophilic Substitution Reactions : The compound can enhance the reactivity of electrophiles in nucleophilic substitution reactions, particularly in the synthesis of complex organic molecules.
Synthesis of Reactive Intermediates
The bis(trimethylsilyl) groups in TMS-Ph-Tf2 are known to be effective leaving groups. Under specific conditions, these groups can be cleaved to generate benzyne , a highly reactive intermediate that is valuable in organic synthesis. Benzyne can participate in various reactions, including:
- Cycloadditions : Reacting with dienes or other unsaturated compounds to form cyclic structures.
- Functionalization : Serving as a precursor for introducing functional groups into aromatic systems.
Polymer Chemistry
TMS-Ph-Tf2 has potential applications in the field of polymer chemistry . Its ability to act as a catalyst can be exploited in:
- Polymerization Reactions : Initiating or accelerating polymerization processes, particularly for creating functionalized polymers.
- Modification of Polymer Properties : By incorporating TMS-Ph-Tf2 into polymer matrices, researchers can tailor the physical and chemical properties of polymers for specific applications.
Interaction Studies
Research involving interaction studies with TMS-Ph-Tf2 focuses on its reactivity with nucleophiles and electrophiles. Understanding these interactions is essential for predicting its behavior in various reactions and applications, which can lead to:
- Predictive Models : Development of models that predict how TMS-Ph-Tf2 will behave under different reaction conditions.
- New Reaction Pathways : Discovery of novel synthetic pathways utilizing the unique reactivity of this compound.
Mechanism of Action
The mechanism by which 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) exerts its effects is primarily through its ability to undergo substitution and addition reactions. The trimethylsilyl groups provide steric protection, while the trifluoromethanesulfonate groups are highly reactive towards nucleophiles. This combination allows for selective functionalization of the phenylene ring, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Structural Analogs and Reactivity
a. 1,4-Phenylene Bis(trifluoromethanesulfonate)
- Structure : Lacks TMS groups.
- Reactivity : Without TMS substituents, the aromatic ring is less electron-rich, reducing activation toward electrophilic substitution. Triflate groups remain highly reactive in coupling reactions, but the absence of directing groups (like TMS) may lead to less regioselective outcomes .
b. 2,5-Dimethyl-1,4-phenylene Bis(triflate)
- Structure : Methyl groups replace TMS groups.
- Reactivity: Methyl groups are weaker electron donors compared to TMS, resulting in slower reaction kinetics in coupling processes. The reduced steric bulk may also permit undesired side reactions .
c. Trimethylsilyl Triflate (TMSOTf)
- Structure: Monomeric triflate with a single TMS group.
- Reactivity : Primarily used as a Lewis acid catalyst. In contrast, the bis-triflate compound serves as a bifunctional electrophile, enabling sequential substitutions or polymer formation .
Physical Properties
The TMS-substituted derivative exhibits higher hydrophobicity and molecular weight compared to non-silylated analogs, influencing its solubility and handling requirements .
Biological Activity
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) (CAS Number: 613676-07-6) is a synthetic compound notable for its unique structural properties and reactivity. This compound features two trimethylsilyl groups and two trifluoromethanesulfonate groups attached to a 1,4-phenylene backbone, making it a versatile intermediate in various chemical syntheses and biological applications.
- Molecular Formula : C14H20F6O6S2Si2
- Molecular Weight : 518.59 g/mol
- Purity : >98% (GC)
- Physical State : Solid (white to light yellow powder)
- Melting Point : 105.0 to 109.0 °C
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dihydroxy-1,4-phenylene with trimethylsilyl chloride in the presence of a base such as pyridine under anhydrous conditions. The product is purified through recrystallization or column chromatography to ensure high purity levels .
The biological activity of 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) is primarily attributed to its ability to undergo substitution and addition reactions. The trifluoromethanesulfonate groups are highly reactive towards nucleophiles, which facilitates selective functionalization of the phenylene ring. This property allows the compound to serve as a building block for more complex organic molecules and pharmaceuticals .
Antioxidant Activity
Research indicates that compounds structurally related to 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) exhibit significant antioxidant activities. For instance, studies have shown that derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The IC50 values for derivatives related to this compound have been reported in a range from approximately 49.79 µM to 113.70 µM against human cancer cell lines such as RKO and HeLa . The mechanism behind this cytotoxicity may involve apoptosis induction or disruption of cellular functions through reactive intermediates formed during its metabolic processing.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several derivatives similar to 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) on human cancer cell lines including RKO and MCF-7. The results indicated that certain derivatives exhibited over 70% inhibition of cell viability at concentrations around 100 µM .
Case Study 2: Leishmanicidal Activity
Another study assessed the leishmanicidal activity of related compounds against Leishmania mexicana. The results showed IC50 values below 1 µM for several derivatives, indicating potent activity comparable to standard treatments like amphotericin B .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2,5-Bis(trimethylsilyl)thiophene | Thiophene ring | Similar reactivity but different electronic properties |
| Di-tert-butylsilyl bis(trifluoromethanesulfonate) | Tert-butyl silyl groups | Different steric properties affecting reactivity |
The unique combination of trimethylsilyl and trifluoromethanesulfonate groups in 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) provides both steric protection and high reactivity, distinguishing it from other similar compounds .
Q & A
Q. What are the primary synthetic applications of 2,5-bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) in polycyclic aromatic hydrocarbon (PAH) synthesis?
This compound is a critical precursor for generating bis(aryne) intermediates via fluoride-induced desilylation. It enables [4+2] Diels-Alder reactions with dienes to construct extended π-conjugated systems like heptatwistacenes and nonacenes. For example, Wudl’s group synthesized heptatwistacene by reacting it with pyreno-diphenyl cyclopentadienone, achieving a one-step cycloaddition . The trimethylsilyl groups act as protective units, facilitating controlled aryne generation under mild conditions (e.g., using TBAF as a fluoride source).
Q. How is the structural integrity of this compound validated in synthetic workflows?
Key characterization methods include:
- ¹H/¹⁹F NMR : To confirm the presence of trifluoromethanesulfonate (-OTf) and trimethylsilyl (-TMS) groups.
- X-ray crystallography : For resolving the spatial arrangement of substituents on the phenylene core, as seen in structurally analogous fluorinated aromatic systems .
- Mass spectrometry : To verify molecular weight (e.g., via ESI-MS or MALDI-TOF) and detect decomposition byproducts.
Advanced Research Questions
Q. What strategies optimize the stability and reactivity of this compound during aryne generation?
- Moisture control : The TMS groups are highly moisture-sensitive. Reactions should be conducted under inert atmospheres (Ar/N₂) with rigorously dried solvents.
- Fluoride source selection : TBAF in THF is commonly used, but alternative fluoride sources (e.g., CsF) can modulate reaction rates and selectivity .
- Temperature modulation : Slow addition of fluoride at low temperatures (0–25°C) prevents premature aryne dimerization .
Q. How do researchers reconcile discrepancies in reported yields for PAH synthesis using this precursor?
Yield variations often stem from:
- Diene reactivity : Electron-deficient dienes (e.g., cyclopentadienones) require precise stoichiometry to avoid side reactions.
- Purification challenges : High-molecular-weight PAHs (e.g., nonacene) are prone to aggregation; sublimation or gel-permeation chromatography (GPC) improves purity .
- Competing pathways : Undesired [2+2] cycloaddition or polymerization can occur if aryne generation is uncontrolled, necessitating kinetic studies .
Q. What mechanistic insights explain the regioselectivity of Diels-Alder reactions involving bis(aryne) intermediates?
The phenylene bis(triflate) structure directs aryne formation at the 1,4-positions, enabling symmetrical cycloaddition. Computational studies (DFT) suggest that electron-withdrawing -OTf groups stabilize the transition state, favoring concerted [4+2] pathways over stepwise mechanisms. Experimental evidence from nonacene synthesis supports this, with no observed para-diadducts .
Methodological Challenges and Solutions
Q. How can researchers mitigate thermal decomposition during high-temperature PAH synthesis?
- Stepwise heating : Gradual temperature ramping (e.g., 80°C → 120°C) minimizes degradation of thermally labile intermediates.
- Inert matrices : Embedding reactive intermediates in silica hybrids or polymer matrices enhances thermal stability, as demonstrated in blue-emitting conjugated polymer systems .
Q. What analytical techniques are critical for assessing electronic properties of PAHs derived from this precursor?
- UV-Vis/NIR spectroscopy : To probe π-conjugation length and bandgap modulation (e.g., heptatwistacene shows λₐᵦₛ > 600 nm) .
- Cyclic voltammetry : For redox potential determination, revealing HOMO/LUMO levels relevant to organic electronics.
- AFM/STM : To resolve nanoscale morphology and π-stacking behavior in thin films.
Data Contradiction Analysis
Q. Why do some studies report lower PAH yields despite using identical precursors?
Contradictions often arise from:
- Impurity profiles : Trace metals in solvents or reagents can catalyze side reactions. ICP-MS analysis of starting materials is recommended.
- Atmospheric oxygen : Radical quenching agents (e.g., BHT) may be required to suppress oxidation during prolonged reactions .
- Batch variability : Slight differences in silylation/triflation during precursor synthesis can alter reactivity .
Future Research Directions
Q. Can this compound enable the synthesis of higher-order acenes (e.g., undecacene) with ambient stability?
Current limitations include acene oxidation and limited solubility. Strategies under investigation:
- Bulky substituents : Introducing sterically hindered groups (e.g., tris(trimethylsilyl)phenyl) to shield the acene core.
- In situ encapsulation : Using supramolecular hosts (e.g., cyclodextrins) to stabilize reactive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
